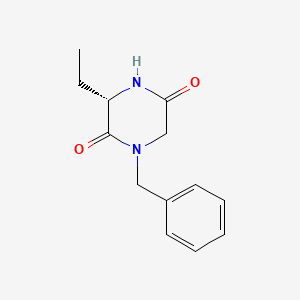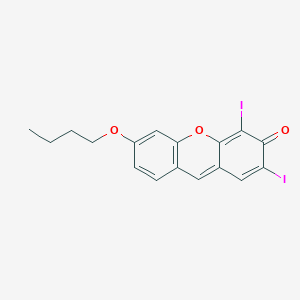
6-Butoxy-2,4-diiodo-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butoxy-2,4-diiodo-3H-xanthen-3-one is a chemical compound with the molecular formula C₁₇H₁₄I₂O₃ and a molecular weight of 520.1 g/mol . It is also known by other names such as 3-Butoxy-5,7-diiodo-6-fluorone and 5,7-Diiodo-3-butoxy-6-fluorone . This compound is primarily used as a chemical intermediate and building block in the synthesis of other chemicals, including pharmaceuticals and dyes .
Preparation Methods
The synthesis of 6-Butoxy-2,4-diiodo-3H-xanthen-3-one involves several stepsThe reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-Butoxy-2,4-diiodo-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Butoxy-2,4-diiodo-3H-xanthen-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and dyes.
Biology: The compound can be used in biological studies to investigate its effects on different biological systems.
Mechanism of Action
The mechanism of action of 6-Butoxy-2,4-diiodo-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Butoxy-2,4-diiodo-3H-xanthen-3-one can be compared with other similar compounds such as:
- 3-Butoxy-5,7-diiodo-6-fluorone
- 5,7-Diiodo-3-butoxy-6-fluorone
- H-NU 470
- H-Nu 470
- Dibf
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14I2O3 |
|---|---|
Molecular Weight |
520.1 g/mol |
IUPAC Name |
6-butoxy-2,4-diiodoxanthen-3-one |
InChI |
InChI=1S/C17H14I2O3/c1-2-3-6-21-12-5-4-10-7-11-8-13(18)16(20)15(19)17(11)22-14(10)9-12/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
NWJGNGXQBFMZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C3C=C(C(=O)C(=C3O2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)
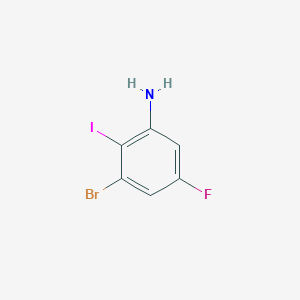
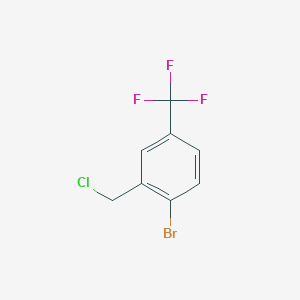
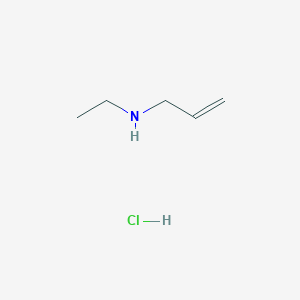
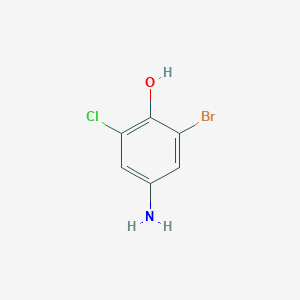
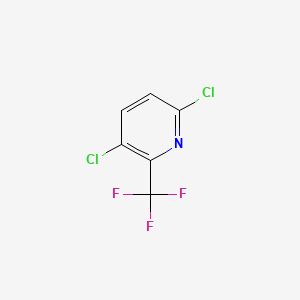

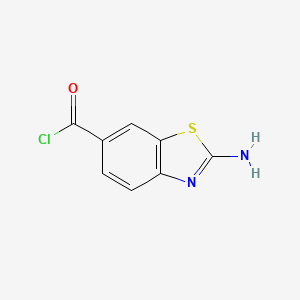

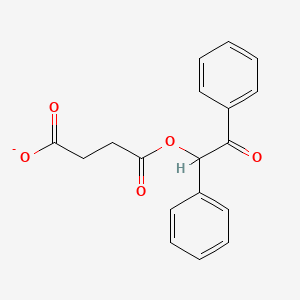
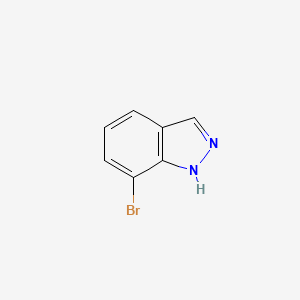
![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)
